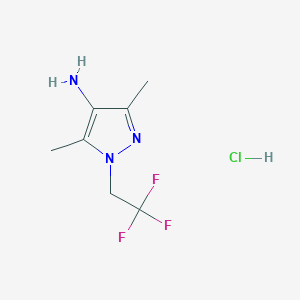
2-(piperazin-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperazin-1-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1222197-25-2 . It has a molecular weight of 180.63 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O2.ClH/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to a peer-reviewed paper or technical document related to this compound .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 180.63 and its IUPAC name is this compound . For more detailed physical and chemical properties, it would be best to refer to a peer-reviewed paper or technical document related to this compound .科学的研究の応用
Therapeutic Uses and Drug Development
Piperazine derivatives, including "2-(piperazin-1-yl)acetic acid hydrochloride," have been identified as crucial scaffolds in the development of drugs with a wide range of therapeutic uses. These applications include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This activity underscores the potential of piperazine-based molecules as vital components in the structural framework of new anti-TB agents. The review of anti-mycobacterial compounds over the past five decades has provided insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Chemical Research and Organic Synthesis
Piperazine derivatives play a significant role in chemical research, particularly in organic synthesis. The diverse pharmaceutical applications of piperazine and morpholine analogues are attributed to their broad spectrum of pharmacophoric activities. Recent developments in synthetic methods for piperazine and morpholine derivatives highlight the current trends in their synthesis and reveal their potent pharmacophoric activities, showcasing the ongoing interest in exploring these nuclei for pharmaceutical applications (Mohammed et al., 2015).
DNA Interaction Studies
Studies on compounds like Hoechst 33258, a derivative containing a piperazine group, have provided valuable insights into the interaction of small molecules with DNA. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has been exploited in fluorescent DNA staining for cell biology research, highlighting the significance of piperazine derivatives in understanding DNA structure and function (Issar & Kakkar, 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-yl)acetic acid hydrochloride involves the reaction of piperazine with chloroacetic acid followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "Piperazine", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Piperazine is dissolved in ethanol and reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(piperazin-1-yl)acetic acid.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(piperazin-1-yl)acetic acid.", "Step 3: The product is filtered, washed with ethanol, and dried to obtain the final product." ] } | |
CAS番号 |
1222197-25-2 |
分子式 |
C6H13ClN2O2 |
分子量 |
180.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

